REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[F:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH:12](O)[CH3:13]>C(Cl)(Cl)Cl>[F:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH:12]([Cl:3])[CH3:13]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)C(C)O
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Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
|
C(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After the vigorous initial reaction
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Type
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TEMPERATURE
|
Details
|
the solution was heated
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Type
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TEMPERATURE
|
Details
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at reflux on a steam bath for 30 minutes
|
Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
The excess of thionyl chloride was removed
|
Type
|
ADDITION
|
Details
|
the residue was diluted with diethyl ether
|
Type
|
WASH
|
Details
|
washed with water (2 × 100 ml.)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to a yellow liquid, which
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)C(C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |